Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- is a complex organic compound that features a benzenamine core substituted with a dimethylamino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can enhance the compound’s solubility and binding affinity. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog without the triazole ring.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of the triazole ring.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Features a phenylazo group in place of the triazole ring.
Uniqueness
Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability, reactivity, and potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
570387-91-6 |
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Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-prop-2-enyltriazol-4-yl)aniline |
InChI |
InChI=1S/C13H16N4/c1-4-9-17-14-10-13(15-17)11-5-7-12(8-6-11)16(2)3/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
FGZNTXZVKDUCQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(N=C2)CC=C |
Origin of Product |
United States |
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